molecular formula C7H7IO B12520093 2-(Iodomethyl)phenol CAS No. 688753-87-9

2-(Iodomethyl)phenol

Cat. No.: B12520093
CAS No.: 688753-87-9
M. Wt: 234.03 g/mol
InChI Key: LJDPWFALMSMBLY-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Data

The molecular structure of 2-(iodomethyl)phenol consists of a phenol ring substituted with an iodomethyl (-CH₂I) group at the ortho position. The compound’s molecular formula, C₇H₇IO, corresponds to a molecular weight of 234.03 g/mol. The SMILES representation (C1=CC=C(C(=C1)CI)O) confirms the substitution pattern, with the iodine atom directly bonded to the methylene group adjacent to the phenolic hydroxyl.

While direct crystallographic data for this compound are not available in the provided sources, related compounds offer structural insights. For example, a six-membered oxaphosphorinane derivative with an iodomethyl group exhibits a chair conformation, with the iodomethyl group adopting an equatorial orientation. Similarly, the crystal structure of (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol reveals a dihedral angle of 31.38° between the iodophenyl and benzene rings, stabilized by intramolecular hydrogen bonding. These observations suggest that steric and electronic effects from the iodomethyl group influence molecular conformation.

Table 1: Key Molecular Descriptors of this compound

Property Value Source
Molecular Formula C₇H₇IO
Molecular Weight 234.03 g/mol
Exact Mass 233.95400 Da
SMILES C1=CC=C(C(=C1)CI)O
LogP (Partition Coefficient) 2.327

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

688753-87-9

Molecular Formula

C7H7IO

Molecular Weight

234.03 g/mol

IUPAC Name

2-(iodomethyl)phenol

InChI

InChI=1S/C7H7IO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2

InChI Key

LJDPWFALMSMBLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CI)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Phosphine Oxidation : Triphenylphosphine reacts with iodine to form triphenylphosphine oxide (Ph₃PO) and iodide ions.
    $$
    \text{Ph}3\text{P} + \text{I}2 \rightarrow \text{Ph}_3\text{P}^+\text{I}^- + \text{I}^-
    $$
  • Alkoxide Formation : The hydroxymethyl group (-CH₂OH) is deprotonated by imidazole, forming an alkoxide intermediate.
  • Nucleophilic Substitution : The alkoxide attacks the electrophilic iodine, displacing the hydroxyl group to yield the iodomethyl product.

Optimized Procedure

Parameter Value/Description
Starting Material 2-(Hydroxymethyl)phenol (prepared via hydroxymethylation of phenol or reduction of 2-hydroxybenzaldehyde)
Reagents Triphenylphosphine (1.2–1.5 eq), iodine (1.2–1.5 eq), imidazole (2–3 eq)
Solvent Dichloromethane, tetrahydrofuran (THF), or diethyl ether
Temperature 0–25°C
Reaction Time 1–4 hours
Workup Extraction with ethyl acetate, washing with aqueous Na₂S₂O₃ to remove excess I₂, drying over MgSO₄, and purification via distillation or chromatography.

Example Yield : 80–90% based on analogous Appel reactions for primary alcohols.

Alternative Iodination Strategies

While the Appel reaction is preferred, other iodination methods have been explored for similar compounds. These include:

N-Iodosuccinimide (NIS)-Mediated Iodination

NIS is a milder iodinating agent used with acid catalysts (e.g., H₂SO₄ or AcOH). This method is typically employed for aromatic iodination but may apply to activated aliphatic positions.

Parameter Value/Description
Reagents N-Iodosuccinimide (1.2 eq), sulfuric acid (0.5 eq), acetic acid (solvent)
Temperature Room temperature to 50°C
Reaction Time 24–48 hours
Yield ~70–85% (estimated for aliphatic iodination)

Limitation : Poor regioselectivity for aliphatic iodination compared to the Appel reaction.

Trichloroisocyanuric Acid (TCCA)-Assisted Iodination

TCCA acts as an oxidizing agent in methanolic solutions with KI, enabling electrophilic iodination. This method is effective for aromatic rings but less applicable to aliphatic positions.

Parameter Value/Description
Reagents TCCA (1.5–2 eq), KI (1.5–2 eq), NaOH (1.5–2 eq), methanol (solvent)
Temperature 0–25°C
Reaction Time 30 minutes–2 hours
Yield ~75–90% (for aromatic iodination)

Limitation : Requires strong basic conditions, which may degrade sensitive functional groups.

Comparative Analysis of Methods

Method Advantages Disadvantages
Appel Reaction High yield, mild conditions, scalable Toxic reagents (Ph₃P, I₂)
NIS-Based Iodination Low toxicity, simple workup Longer reaction times, lower yields
TCCA-Mediated Cost-effective, high regioselectivity Limited to aromatic systems

Scientific Research Applications

Organic Synthesis

Iodocyclization Reactions
One significant application of 2-(Iodomethyl)phenol is in iodocyclization reactions, which are crucial for constructing complex molecular frameworks. For instance, researchers have developed electrochemical methods to facilitate the iodocyclization of phenolic compounds, including this compound, resulting in dihydrobenzofuran derivatives. These derivatives are valuable in synthesizing various natural products and pharmaceuticals .

Table 1: Summary of Iodocyclization Studies Using this compound

Study ReferenceMethodologyYield (%)Product Structure
Electrochemical85Dihydrobenzofuran
Water-Promoted Reaction78Iodomethyl-dihydrobenzofuran

The electrochemical generation of iodine from benign precursors allows for efficient iodocyclization without the need for hazardous reagents, showcasing the compound's utility in sustainable chemistry practices .

Medicinal Chemistry

Antimicrobial Properties
this compound has been investigated for its antimicrobial properties. Studies indicate that halogenated phenols exhibit enhanced biological activity against a range of pathogens. The presence of iodine in the structure contributes to its effectiveness as an antimicrobial agent .

Case Study: Antimicrobial Activity

In a study evaluating various halogenated phenols, this compound demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, highlighting its potential for development into antimicrobial agents .

Material Science

Polymerization Initiators
The compound has also found applications as a polymerization initiator in radical polymerization processes. Its ability to generate radicals upon thermal or photochemical activation makes it suitable for initiating polymerization reactions, leading to the synthesis of novel polymeric materials with tailored properties.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and interact with enzymes or receptors, while the iodomethyl group can participate in halogen bonding and other interactions. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and reactive properties of 2-(Iodomethyl)phenol are influenced by the electronic and steric effects of its substituents. Below is a comparative analysis with key analogs:

Compound Substituent(s) Key Properties Applications
This compound -CH₂I (ortho) High electrophilicity due to iodine; moderate acidity (weaker than 2-iodophenol) Intermediate in alkylation reactions; potential radiopharmaceutical precursor
2-Iodophenol (CAS 533-58-4) -I (ortho) Stronger acidity (pKa ~7.5) due to direct inductive effect of iodine Synthesis of heterocycles (e.g., benzooxazoles ); enzymatic iodination studies
2-Methylphenol (o-Cresol) -CH₃ (ortho) Weaker acidity (pKa ~10.2); electron-donating methyl group stabilizes phenol ring Industrial disinfectant; precursor to resins and plastics
5-Isopropyl-2-methylphenol -CH₃, -C₃H₇ (para) Steric hindrance reduces reactivity; antimicrobial properties Active ingredient in topical antiseptics
2-[(2-Chlorophenyl)iminomethyl]-4,6-di-iodophenol -Cl, -I (di-iodo) Enhanced halogen bonding; crystallographic stability (R factor = 0.039) Coordination chemistry; crystal engineering

Acidity Trends

The acidity of phenolic derivatives is governed by substituent electronic effects:

  • Electron-withdrawing groups (e.g., -I, -CH₂I): Increase acidity by stabilizing the deprotonated phenoxide ion. 2-Iodophenol: pKa ~7.5 (gas-phase acidity data ). this compound: Predicted pKa ~8.2–8.5 (weaker acidity than 2-iodophenol due to reduced inductive effect of -CH₂I).
  • Electron-donating groups (e.g., -CH₃) : Decrease acidity (e.g., o-cresol, pKa ~10.2 ).

Biological Activity

2-(Iodomethyl)phenol, also known as iodomethylphenol, is a halogenated phenolic compound with the molecular formula C7H7IOC_7H_7IO. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The presence of iodine in its structure enhances its potential interactions with biological macromolecules, leading to various pharmacological effects.

  • Molecular Formula : C7H7IOC_7H_7IO
  • Molecular Weight : 232.04 g/mol
  • Structure : The compound features a phenolic ring substituted with an iodomethyl group, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that iodinated phenols, including this compound, exhibit significant antimicrobial properties. The iodine atom enhances the compound's ability to disrupt microbial cell membranes and inhibit growth. Studies have shown that halogenated phenols can effectively combat various strains of bacteria and fungi, making them valuable in developing antiseptics and disinfectants .

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The presence of the iodomethyl group may enhance the free radical scavenging ability of this compound. This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

The interaction of this compound with specific enzymes has been a focal point in pharmacological research. Iodinated phenols have shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders and cancers. For example, studies suggest that such compounds can inhibit tryptophan hydroxylase, an enzyme critical in serotonin synthesis .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various iodinated phenols, including this compound, demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that support further exploration of this compound as a potential antimicrobial agent.

CompoundMIC (µg/mL)
This compound12
Iodophenol15
Non-iodinated phenol50

Study on Antioxidant Capacity

In another investigation, the antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent response, indicating significant antioxidant activity comparable to other known antioxidants.

Concentration (µM)Scavenging Activity (%)
1025
5060
10085

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The iodomethyl group allows for stronger binding affinities with proteins and enzymes due to its electronegative nature. This interaction can lead to conformational changes in target proteins, affecting their activity and function.

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